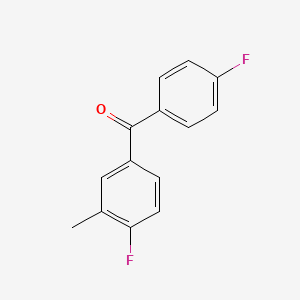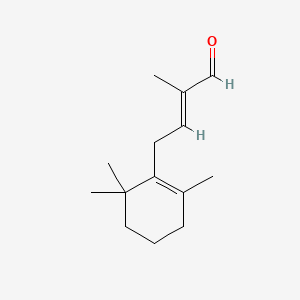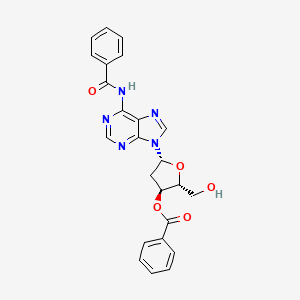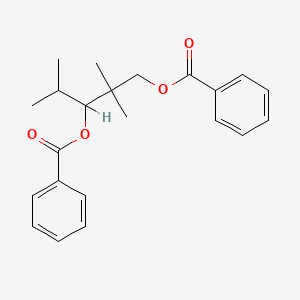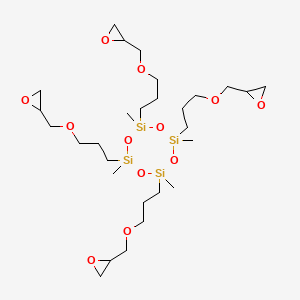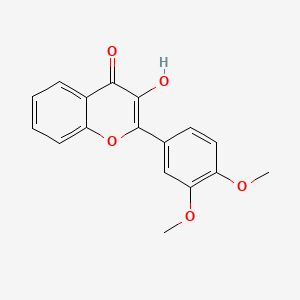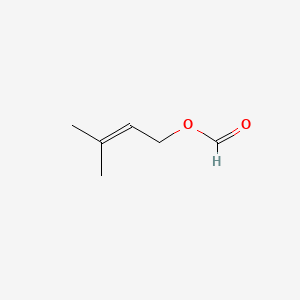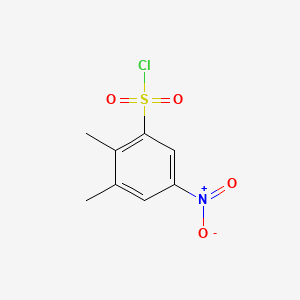
T-Butylcyclopentadiene
Vue d'ensemble
Description
T-Butylcyclopentadiene, also known as 5-tert-Butyl-1,3-cyclopentadiene, is an organic compound with the molecular formula C9H14. It is a colorless liquid that is soluble in organic solvents. This compound is a derivative of cyclopentadiene, where a tert-butyl group is attached to the cyclopentadiene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
T-Butylcyclopentadiene has several applications in scientific research. It is used as a ligand in the synthesis of organometallic complexes, which are important in catalysis and other chemical transformations . These complexes often exhibit high chemical inertness and stability, making them valuable in various catalytic processes. Additionally, this compound derivatives are used in the synthesis of metallocenes, which are widely used as catalysts in organic transformations .
Méthodes De Préparation
T-Butylcyclopentadiene can be synthesized through several methods. One common synthetic route involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . Another method involves the nucleophilic addition of methyl or hydride anions to the corresponding 2-alkyl-6,6-dialkylfulvenes, followed by hydrolysis . These methods provide good yields of the desired product and are commonly used in laboratory settings.
Analyse Des Réactions Chimiques
T-Butylcyclopentadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with reagents such as sodium hydride and tert-butyl bromide to form different products . For example, the conjugate base of this compound can react with tert-butyl bromide to form a tri-terthis compound derivative . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Mécanisme D'action
The mechanism of action of T-Butylcyclopentadiene involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions used. The unique structure of this compound allows it to stabilize high-spin complexes and facilitate reactions that are otherwise challenging to achieve .
Comparaison Avec Des Composés Similaires
This compound is similar to other substituted cyclopentadienes, such as pentamethylcyclopentadiene and di-terthis compound . These compounds share similar structural features but differ in the nature and number of substituents on the cyclopentadiene ring. This compound is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in stabilizing highly unsaturated metal complexes and facilitating specific catalytic reactions .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique structure and reactivity make it valuable in the synthesis of organometallic complexes and as a ligand in various catalytic processes
Propriétés
IUPAC Name |
1-tert-butylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFVDKHZNWEXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348260 | |
| Record name | T-BUTYLCYCLOPENTADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41539-65-5 | |
| Record name | T-BUTYLCYCLOPENTADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYLCYCLOPENTADIENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


